Trichloro(2-chloro-2,3,3-trifluorocyclobutyl)silane

CAS No.: 770-95-6

Cat. No.: VC3822816

Molecular Formula: C4H3Cl4F3Si

Molecular Weight: 278 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 770-95-6 |

|---|---|

| Molecular Formula | C4H3Cl4F3Si |

| Molecular Weight | 278 g/mol |

| IUPAC Name | trichloro-(2-chloro-2,3,3-trifluorocyclobutyl)silane |

| Standard InChI | InChI=1S/C4H3Cl4F3Si/c5-4(11)2(12(6,7)8)1-3(4,9)10/h2H,1H2 |

| Standard InChI Key | VDQCXADBEMNEGF-UHFFFAOYSA-N |

| SMILES | C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl |

| Canonical SMILES | C1C(C(C1(F)F)(F)Cl)[Si](Cl)(Cl)Cl |

Introduction

Structural Characteristics

Molecular Geometry and Bonding

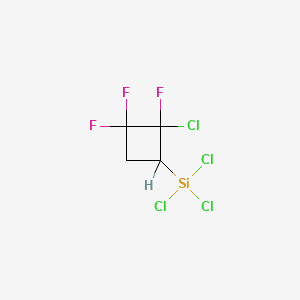

The compound features a silicon atom bonded to three chlorine atoms and a 2-chloro-2,3,3-trifluorocyclobutyl group. The cyclobutane ring introduces strain, influencing reactivity and conformational dynamics. The SMILES notation and InChIKey provide precise descriptors of its connectivity. Computational models predict a tetrahedral geometry around silicon, with bond lengths and angles consistent with trichlorosilane derivatives .

Table 1: Key Structural Descriptors

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

: Expected signals for three inequivalent fluorine atoms on the cyclobutane ring, with coupling patterns indicative of geminal and vicinal fluorines .

Infrared (IR) Spectroscopy:

Mass Spectrometry:

Physical and Chemical Properties

Thermodynamic Parameters

The compound exhibits a boiling point of at 15 Torr and a density of at . These values reflect the influence of halogenation on intermolecular forces, with fluorine atoms reducing polarizability compared to purely chlorinated analogs.

Table 2: Physicochemical Properties

Reactivity Profile

As a trichlorosilane, the compound undergoes hydrolysis to form silanols, reacts with alcohols in silyletherification, and participates in Staudinger-type reactions with phosphines . The electron-withdrawing fluorinated cyclobutyl group enhances the electrophilicity of the silicon center, facilitating nucleophilic substitutions .

Synthesis and Manufacturing

Table 3: Hypothetical Synthesis Pathway

| Step | Reaction | Conditions |

|---|---|---|

| 1 | UV light, inert atmosphere | |

| 2 | Catalytic AlCl, 80°C |

Challenges in Scale-Up

-

Ring Strain: The cyclobutane moiety’s instability complicates high-yield synthesis .

-

Halogen Compatibility: Competing side reactions between fluorine and chlorine substituents require precise stoichiometric control .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s stereogenic silicon center makes it a candidate for enantioselective synthesis, particularly in dynamic kinetic resolutions using chiral Lewis bases . For example, 4-aminopyridine-catalyzed silyletherification could yield enantioenriched silanols for drug development .

Materials Science

-

Surface Modification: Trichlorosilanes are widely used to functionalize silica surfaces; the fluorinated cyclobutyl group may impart hydrophobicity and thermal stability .

-

Polymer Additives: Potential cross-linking agent in fluorosilicone elastomers, enhancing resistance to solvents and extreme temperatures .

Recent Advances and Future Directions

Photoinduced Functionalization

Recent work on visible light-mediated silanol synthesis suggests pathways to derivatize this compound without harsh reagents. For instance, irradiation in the presence of water and oxygen could yield fluorinated silanols under ambient conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume